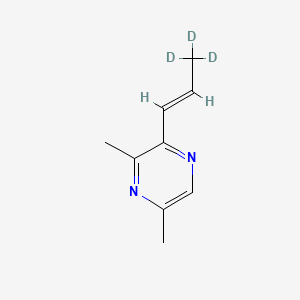

3,5-Dimethyl-2E-(propenyl)pyrazine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H12N2 |

|---|---|

Poids moléculaire |

151.22 g/mol |

Nom IUPAC |

3,5-dimethyl-2-[(E)-3,3,3-trideuterioprop-1-enyl]pyrazine |

InChI |

InChI=1S/C9H12N2/c1-4-5-9-8(3)11-7(2)6-10-9/h4-6H,1-3H3/b5-4+/i1D3 |

Clé InChI |

NDDMVJXHROIJBV-TYYDCBDZSA-N |

SMILES isomérique |

[2H]C([2H])([2H])/C=C/C1=NC=C(N=C1C)C |

SMILES canonique |

CC=CC1=NC=C(N=C1C)C |

Origine du produit |

United States |

Foundational & Exploratory

3,5-Dimethyl-2E-(propenyl)pyrazine-d3 synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of 3,5-Dimethyl-2-(E-propenyl-d3)pyrazine.

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of 3,5-Dimethyl-2-(E-propenyl-d3)pyrazine. This deuterated pyrazine (B50134) serves as a valuable internal standard for quantitative analysis in various fields, including flavor and fragrance research, food science, and metabolic studies. The document outlines a detailed experimental protocol for its synthesis via a Wittig reaction, presents expected analytical data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a thorough understanding of the preparation and properties of this isotopically labeled compound.

Introduction

3,5-Dimethyl-2-(E-propenyl)pyrazine is a naturally occurring volatile compound found in a variety of roasted and heated foods, contributing to their characteristic nutty and roasted aroma. Its accurate quantification is crucial for quality control and flavor profile analysis. The use of a stable isotope-labeled internal standard, such as 3,5-Dimethyl-2-(E-propenyl-d3)pyrazine, is the gold standard for precise quantification via mass spectrometry-based methods. The deuterium-labeled analogue exhibits nearly identical chemical and physical properties to the native compound, but its increased mass allows for clear differentiation in mass spectrometric analysis, thereby correcting for variations in sample preparation and instrument response.

This guide details a representative synthesis and characterization of 3,5-Dimethyl-2-(E-propenyl-d3)pyrazine, providing a foundational methodology for its preparation and validation.

Synthesis

The synthesis of 3,5-Dimethyl-2-(E-propenyl-d3)pyrazine can be achieved through a Wittig reaction between 3,5-dimethyl-2-pyrazinylmethyl)triphenylphosphonium ylide and deuterated acetaldehyde. The ylide is generated in situ from the corresponding phosphonium (B103445) salt.

Synthetic Pathway

Caption: Synthetic pathway for 3,5-Dimethyl-2-(E-propenyl-d3)pyrazine.

Experimental Protocol

Step 1: Synthesis of (3,5-Dimethyl-2-pyrazinylmethyl)triphenylphosphonium chloride

-

To a solution of 3,5-dimethyl-2-chloromethylpyrazine (1.0 eq) in dry toluene, add triphenylphosphine (1.1 eq).

-

Heat the mixture to reflux and stir for 12 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature. The phosphonium salt will precipitate.

-

Filter the precipitate, wash with cold toluene, and dry under vacuum to yield the phosphonium salt as a white solid.

Step 2: Wittig Reaction

-

Suspend the phosphonium salt (1.0 eq) in dry tetrahydrofuran (B95107) (THF) in a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq) dropwise. The solution should turn a deep red color, indicating the formation of the ylide.

-

Stir the mixture at -78 °C for 1 hour.

-

Add acetaldehyde-d4 (CD3CDO, 1.2 eq) dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a hexane-ethyl acetate (B1210297) gradient.

-

Combine the fractions containing the desired product (as determined by TLC analysis).

-

Remove the solvent under reduced pressure to yield 3,5-Dimethyl-2-(E-propenyl-d3)pyrazine as a pale yellow oil. The E-isomer is typically the major product.

Characterization

The structure and purity of the synthesized 3,5-Dimethyl-2-(E-propenyl-d3)pyrazine are confirmed by a combination of spectroscopic techniques.

Analytical Data

| Parameter | Expected Value |

| Molecular Formula | C9H9D3N2 |

| Molecular Weight | 151.23 g/mol |

| Appearance | Pale yellow oil |

| Purity (GC-MS) | >98% |

| Isotopic Purity | >98% D3 |

Spectroscopic Data

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.25 | s | H-6 (pyrazine ring) |

| 6.60 | d, J = 15.6 Hz | H-1' (vinyl) |

| 6.45 | dq, J = 15.6, 6.8 Hz | H-2' (vinyl) |

| 2.58 | s | CH₃ at C-5 |

| 2.55 | s | CH₃ at C-3 |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 151.0 | C-2 |

| 149.5 | C-3 |

| 147.8 | C-5 |

| 144.0 | C-6 |

| 133.5 | C-1' |

| 128.0 | C-2' |

| 21.5 | CH₃ at C-5 |

| 20.8 | CH₃ at C-3 |

| 18.0 (septet, J(C,D)) | CD₃ |

Table 3: Expected Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 151 | 100 | [M]⁺ |

| 136 | 85 | [M - CD₃]⁺ |

| 108 | 40 | [M - CD₃ - HCN]⁺ |

Experimental Workflow

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed and representative protocol for the synthesis and characterization of 3,5-Dimethyl-2-(E-propenyl-d3)pyrazine. The described Wittig reaction offers a reliable method for introducing the deuterated propenyl group onto the pyrazine core. The provided analytical data serves as a benchmark for the successful synthesis and purification of this valuable internal standard. The methodologies and data presented herein are intended to support researchers in the fields of analytical chemistry, food science, and metabolic research in the preparation and application of high-purity, isotopically labeled standards for quantitative analysis.

The Role of Pyrazines in Maillard Reaction and Food Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that significantly contribute to the characteristic aromas of many thermally processed foods.[1] Formed predominantly through the Maillard reaction, these volatile compounds are responsible for the desirable roasted, toasted, nutty, and baked notes in products like coffee, cocoa, bread, and roasted meats.[2][3] Understanding the mechanisms of pyrazine (B50134) formation, the influence of precursors and reaction conditions, and their sensory perception is paramount for food scientists, flavor chemists, and professionals in related fields aiming to control and optimize food flavor. This guide provides an in-depth technical overview of the core principles of pyrazine formation and their role in food aroma, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to Pyrazines and the Maillard Reaction

The Maillard reaction, a non-enzymatic browning process, is initiated by the condensation of a reducing sugar and an amino compound, typically an amino acid.[2][4] This complex cascade of reactions leads to the formation of a diverse array of compounds, including melanoidins (responsible for color) and numerous volatile compounds that constitute the food's aroma profile.[3] Among these volatiles, pyrazines are of particular importance due to their potent and characteristic aromas.[5][6]

Pyrazines are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 4. The diversity of pyrazines found in food arises from the various alkyl, acyl, or other functional groups attached to the pyrazine ring.[6] These substitutions are largely determined by the specific amino acid and sugar precursors involved in the Maillard reaction, as well as the processing conditions.[1]

Chemical Pathways of Pyrazine Formation

The formation of pyrazines during the Maillard reaction is a complex process involving several key steps and intermediates. The most widely accepted mechanism involves the Strecker degradation of amino acids.[7][8]

2.1. The Central Role of Strecker Degradation

The Strecker degradation is a reaction between an α-amino acid and a dicarbonyl compound, which is an intermediate of the Maillard reaction. This reaction produces a Strecker aldehyde (which contributes to the overall aroma), carbon dioxide, and an α-aminocarbonyl compound.[9] The α-aminocarbonyls are highly reactive intermediates and are the direct precursors to pyrazines.

Two molecules of an α-aminocarbonyl can condense to form a dihydropyrazine (B8608421) intermediate. Subsequent oxidation of this intermediate leads to the formation of a stable, aromatic pyrazine.[10]

2.2. Alternative Formation Pathways

While Strecker degradation is a major route, other pathways can also contribute to pyrazine formation. For instance, α-amino acids can undergo deamination to release ammonia, which can then react with α-dicarbonyls or acyloins (sugar degradation products) to form pyrazines.[7][11] Studies have shown that both α- and β-amino acids can generate significantly higher amounts of tetramethylpyrazine compared to γ- and ε-amino acids through this pathway.[8] Additionally, the thermal degradation of certain amino acids, like serine and threonine, can directly generate α-aminocarbonyl intermediates, leading to pyrazine formation even in the absence of a reducing sugar.[12]

2.3. Influence of Precursors and Reaction Conditions

The profile and concentration of pyrazines formed are heavily influenced by several factors:

-

Amino Acid Type: The side chain of the amino acid is a primary determinant of the substitution pattern on the pyrazine ring. For example, the reaction of different amino acids in model systems leads to the formation of distinct pyrazine profiles.[3]

-

Sugar Type: The type of reducing sugar affects the formation of dicarbonyl intermediates, thereby influencing the subsequent pyrazine formation.

-

Temperature and Time: Higher temperatures and longer reaction times generally favor the Maillard reaction and, consequently, pyrazine formation.[13] However, excessive heat can lead to the degradation of pyrazines.

-

pH: The pH of the system plays a crucial role. Alkaline conditions can promote sugar fragmentation, leading to an increase in pyrazine formation.[14] Studies have shown that low pH can favor the formation of other compounds like furans, while higher pH (around 9) leads to a higher yield of pyrazines.[15]

-

Water Activity: The moisture content of the food matrix affects the mobility of reactants and the rate of the Maillard reaction. In some cases, lower moisture content can enhance pyrazine formation.[16][17]

Diagram of Maillard Reaction and Pyrazine Formation Pathway

Caption: Maillard reaction leading to pyrazine formation.

Quantitative Data on Pyrazines in Food

The concentration of pyrazines in food can vary significantly depending on the food matrix and processing conditions. The following tables summarize quantitative data for common pyrazines in selected foods.

Table 1: Concentration of Common Pyrazine Derivatives in Selected Foods

| Pyrazine Derivative | Coffee (mg/kg) | Roasted Peanuts (mg/kg) | Cocoa Beans (µ g/100g ) | Bread Crust (µg/kg) | Roasted Beef (µg/kg) |

| 2-Methylpyrazine | 82.1 - 211.6[18] | 0.8 - 2.5[1] | 4.83[1] | Present[1] | Present[1] |

| 2,5-Dimethylpyrazine | 4.4 (µmol/500mL)[1] | 0.9 - 3.2[1] | 1.99 - 10.18 (mg/kg)[19] | 16[1] | Most abundant[1] |

| 2,6-Dimethylpyrazine | - | - | - | - | - |

| 2-Ethyl-5-methylpyrazine | - | - | - | - | - |

| Trimethylpyrazine | - | - | 15.01 - 81.39 (mg/kg)[19] | - | - |

| Tetramethylpyrazine | - | - | up to 285.74 (mg/kg)[19] | - | - |

Table 2: Sensory Thresholds of Selected Pyrazines

| Pyrazine Derivative | Odor Description | Odor Threshold (ng/L in air) |

| 2-Ethyl-3,5-dimethylpyrazine | Earthy, roasted | 0.014[20] |

| 2,3-Diethyl-5-methylpyrazine | Earthy, potato-like | - |

| 2-Ethenyl-3,5-dimethylpyrazine | Earthy | 0.014[20] |

| 2-Ethenyl-3-ethyl-5-methylpyrazine | Earthy | 0.014[20] |

| 2-Methoxy-3-isopropylpyrazine | Green bell pepper | - |

| 2-Acetylpyrazine | Popcorn-like | - |

Note: Odor thresholds are highly dependent on the medium (air, water, oil) and the sensory evaluation methodology.

Experimental Protocols for Pyrazine Analysis

Accurate identification and quantification of pyrazines are crucial for research and quality control. The following are detailed methodologies for key experiments.

4.1. Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile and semi-volatile compounds from various food matrices.[1]

Methodology:

-

Sample Preparation:

-

Homogenize solid food samples (e.g., roasted coffee, bread crust) to a fine powder.

-

For liquid samples (e.g., coffee brew), use directly or after appropriate dilution.

-

Weigh a specific amount of the homogenized sample (typically 1-5 g) or pipette a specific volume of the liquid sample into a headspace vial.

-

Add a known amount of an internal standard (e.g., a deuterated pyrazine analogue) for accurate quantification.

-

-

HS-SPME Extraction:

-

Place the vial in a temperature-controlled autosampler.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Thermally desorb the trapped analytes from the SPME fiber in the hot GC injection port.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

-

Identify the pyrazines based on their mass spectra by comparison with a library (e.g., NIST) and their retention indices.

-

Quantify the pyrazines using the internal standard method.

-

4.2. Protocol 2: Liquid-Liquid Extraction (LLE) followed by Column Chromatography

This method is suitable for isolating larger quantities of pyrazines from complex matrices for further analysis or sensory evaluation.[1][21]

Methodology:

-

Sample Preparation:

-

Homogenize a known weight of the food sample.

-

Mix the homogenized sample with a specific volume of a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).[1]

-

-

Liquid-Liquid Extraction:

-

Vigorously shake or vortex the mixture for a defined period to ensure efficient extraction of the pyrazines into the organic solvent.[1]

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Carefully collect the organic layer containing the pyrazines.

-

Repeat the extraction process with fresh solvent to maximize recovery.[1]

-

Combine the organic extracts.

-

-

Concentration and Clean-up:

-

Concentrate the combined organic extract to a smaller volume under a gentle stream of nitrogen.

-

Prepare a silica (B1680970) gel column with a non-polar solvent (e.g., hexane).[21]

-

Load the concentrated extract onto the top of the silica gel column.

-

Elute the column with a solvent gradient of increasing polarity to separate the pyrazines from other compounds.

-

Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the purified pyrazines.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Diagram of a General Experimental Workflow for Pyrazine Analysis

Caption: A generalized workflow for pyrazine analysis.

Sensory Perception of Pyrazines

The aroma of a food is a complex perception resulting from the interaction of numerous volatile compounds with olfactory receptors in the nasal cavity. Pyrazines are key contributors to the "top notes" of many cooked and roasted foods.[22] The specific odor character of a pyrazine is determined by its chemical structure, including the type and position of the alkyl substituents.[23]

The perception of pyrazine aroma is also concentration-dependent. At low concentrations, a pyrazine might impart a pleasant nutty or roasted note, while at higher concentrations, it could be perceived as harsh or burnt.[23] The overall food matrix can also influence the perception of pyrazine aroma by affecting their volatility and release.

There is no single, universally accepted signaling pathway for the perception of all pyrazines. Like other odorants, pyrazines bind to specific G-protein coupled receptors (GPCRs) on the surface of olfactory sensory neurons. This binding event triggers a cascade of intracellular signaling events, ultimately leading to the generation of an electrical signal that is transmitted to the brain for processing and interpretation as a specific smell. The brain then integrates the signals from multiple olfactory receptors to create the final perception of the food's aroma.

Diagram of the Logical Relationship Between Factors Influencing Food Aroma

References

- 1. benchchem.com [benchchem.com]

- 2. perfumerflavorist.com [perfumerflavorist.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation | Semantic Scholar [semanticscholar.org]

- 12. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Effect of pH, temperature, and moisture on the formation of volatile compounds in glycine/glucose model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. nbinno.com [nbinno.com]

- 23. academic.oup.com [academic.oup.com]

The Natural Occurrence of 3,5-Dimethyl-2-propenylpyrazine in Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylpyrazines are a significant class of volatile organic compounds that contribute to the characteristic aromas of a wide variety of thermally processed foods. Among these, 3,5-dimethyl-2-propenylpyrazine is a lesser-studied yet potentially important flavor compound, contributing to the nutty, roasted, and savory notes of foods such as coffee, cocoa, and nuts. This technical guide provides a comprehensive overview of the natural occurrence of 3,5-dimethyl-2-propenylpyrazine and related alkylpyrazines in food products. It details the primary formation pathway, the Maillard reaction, and outlines a general experimental protocol for the extraction and quantitative analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS). While specific quantitative data for 3,5-dimethyl-2-propenylpyrazine is limited in the current literature, this guide synthesizes available information on closely related and co-occurring pyrazines to provide a valuable resource for researchers in the fields of food science, flavor chemistry, and drug development.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are key contributors to the flavor profiles of many cooked, roasted, and fermented foods. Their formation is predominantly a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The specific structure of the pyrazine (B50134), including the nature and position of alkyl or alkenyl substituents, dictates its unique sensory properties.

3,5-Dimethyl-2-propenylpyrazine, with its characteristic nutty and roasted aroma, is a member of the alkyl-alkenylpyrazine family. While its presence has been detected in various food matrices, comprehensive quantitative data remains scarce. This guide aims to consolidate the existing knowledge on its occurrence, formation, and analysis, providing a technical framework for further research and application.

Natural Occurrence and Quantitative Data

While specific quantitative data for 3,5-dimethyl-2-propenylpyrazine is not widely available in the literature, the presence of numerous other alkylpyrazines has been extensively documented in a variety of food products. These compounds are particularly abundant in roasted goods where the high temperatures facilitate the Maillard reaction. Foods known to contain a significant amount of pyrazines include coffee, cocoa beans, roasted nuts, and baked goods.

The following table summarizes the concentrations of several key alkylpyrazines found in roasted coffee and cocoa products. This data, while not specific to 3,5-dimethyl-2-propenylpyrazine, provides a comparative context for the expected concentration range of pyrazines in these food matrices. The total concentration of alkylpyrazines in commercially available ground coffee can range from 82.1 to 211.6 mg/kg[1].

| Food Product | Pyrazine Compound | Concentration Range (mg/kg) | Reference |

| Roasted Coffee | 2-Methylpyrazine | 25.1 - 69.8 | [1] |

| Roasted Coffee | 2,5-Dimethylpyrazine | 7.9 - 25.4 | [1] |

| Roasted Coffee | 2,6-Dimethylpyrazine | 10.2 - 31.5 | [1] |

| Roasted Coffee | 2-Ethyl-5-methylpyrazine | 1.8 - 6.3 | [1] |

| Roasted Coffee | 2,3,5-Trimethylpyrazine | 1.1 - 4.5 | [1] |

| Roasted Coffee | Total Alkylpyrazines | 82.1 - 211.6 | [1] |

| Roasted Cocoa Beans | Tetramethylpyrazine | Not specified | |

| Roasted Cocoa Beans | 2,5-Dimethylpyrazine | Not specified | |

| Roasted Cocoa Beans | 2,3-Dimethylpyrazine | Not specified |

Formation Pathway: The Maillard Reaction

The primary route for the formation of 3,5-dimethyl-2-propenylpyrazine and other alkylpyrazines in food is the Maillard reaction. This complex cascade of non-enzymatic browning reactions is initiated by the condensation of a reducing sugar with an amino acid. The subsequent series of rearrangements, degradations, and condensations leads to the formation of a wide array of flavor and aroma compounds, including pyrazines.

The general pathway for pyrazine formation involves the Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are themselves intermediates of the Maillard reaction. This degradation produces α-aminocarbonyls, which are key precursors to pyrazines. Two molecules of an α-aminocarbonyl can then condense to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the stable aromatic pyrazine. The specific substituents on the pyrazine ring are determined by the side chains of the reacting amino acids and the structure of the dicarbonyl compounds.

The formation of an alkenyl side chain, such as the propenyl group in 3,5-dimethyl-2-propenylpyrazine, likely involves aldol-type condensation reactions of Strecker aldehydes or other reactive carbonyl species, followed by dehydration to form the double bond.

General pathway for the formation of alkylpyrazines via the Maillard reaction.

Experimental Protocol: Extraction and Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied analytical technique for the characterization and quantification of volatile and semi-volatile compounds like alkylpyrazines in food matrices. The following protocol provides a general framework for the extraction and analysis of 3,5-dimethyl-2-propenylpyrazine and related compounds.

Sample Preparation and Extraction

A common and effective method for extracting volatile pyrazines from solid food matrices is Headspace Solid-Phase Microextraction (HS-SPME). This solvent-free technique is sensitive and relatively simple to perform.

Materials:

-

Food sample (e.g., ground roasted coffee, cocoa powder, finely ground nuts)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

Internal standard solution (e.g., a deuterated pyrazine analog in methanol)

Procedure:

-

Weigh a precise amount of the homogenized food sample (e.g., 1-5 g) into a 20 mL headspace vial.

-

Add a known amount of the internal standard solution.

-

If the matrix is dry, add a small, measured volume of deionized water to create a slurry and aid in the release of volatiles.

-

Immediately seal the vial with the screw cap.

-

Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 60-80°C) and allow it to equilibrate for a defined period (e.g., 15-30 minutes).

-

Insert the SPME fiber into the headspace of the vial, ensuring it does not touch the sample, and expose it for a predetermined time (e.g., 30-60 minutes) while maintaining the temperature and agitation.

-

After extraction, retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (quadrupole or time-of-flight analyzer).

Typical GC Conditions:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A mid-polar to polar capillary column is suitable for pyrazine separation (e.g., DB-5ms, HP-INNOWax).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes. (Note: The temperature program should be optimized based on the specific column and target analytes.)

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-350.

-

Acquisition Mode:

-

Full Scan: For qualitative identification of unknown compounds by comparing mass spectra with libraries (e.g., NIST, Wiley).

-

Selected Ion Monitoring (SIM): For quantitative analysis of target compounds, monitoring specific ions for increased sensitivity and selectivity.

-

Data Analysis and Quantification

-

Identification: Identify 3,5-dimethyl-2-propenylpyrazine and other target pyrazines by comparing their retention times and mass spectra with those of authentic reference standards and/or mass spectral libraries.

-

Quantification: Construct a calibration curve by analyzing a series of standard solutions of known concentrations containing the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of the pyrazines in the food sample by using the regression equation from the calibration curve.

A typical experimental workflow for the analysis of pyrazines in food samples.

Conclusion

3,5-Dimethyl-2-propenylpyrazine is a potentially significant contributor to the desirable roasted and nutty flavors of many thermally processed foods. While direct quantitative data for this specific compound is currently limited, this guide provides a comprehensive overview of its likely occurrence, its formation via the Maillard reaction, and a detailed framework for its extraction and analysis using HS-SPME-GC-MS. The methodologies and data presented for related alkylpyrazines offer a solid foundation for researchers to further investigate the presence and sensory impact of 3,5-dimethyl-2-propenylpyrazine in various food systems. Further research is warranted to fully elucidate its quantitative distribution and its precise role in the complex flavor chemistry of cooked foods.

References

The Unseen Signature: A Technical Guide to Mass Spectrometry Fragmentation Patterns of Alkylpyrazines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and patterns observed in the mass spectrometry (MS) fragmentation of alkylpyrazines. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of these important heterocyclic compounds, which are prevalent in food chemistry, flavor analysis, and as potential pharmacophores in drug discovery. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of fragmentation mechanisms to aid researchers in their analytical endeavors.

Introduction to Alkylpyrazine Analysis by Mass Spectrometry

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier analytical technique for the characterization of volatile and semi-volatile compounds like alkylpyrazines. The gas chromatograph separates individual alkylpyrazines from complex mixtures, after which the mass spectrometer ionizes and fragments the eluted molecules. The resulting mass spectrum serves as a chemical fingerprint, allowing for identification and structural analysis. However, the mass spectra of many positional isomers of alkylpyrazines can be remarkably similar, making unambiguous identification challenging without a thorough understanding of their fragmentation patterns and the use of retention indices.[1][2]

Electron ionization (EI) at 70 eV is the most common ionization technique used for the analysis of alkylpyrazines. The energetic electrons in the ion source provide sufficient energy to not only ionize the molecule but also to induce characteristic fragmentation.

Core Fragmentation Pathways of Alkylpyrazines

The fragmentation of alkylpyrazines under electron ionization is primarily governed by the stability of the resulting fragment ions and the energetic favorability of the fragmentation pathways. The two most significant fragmentation mechanisms for alkylpyrazines are alpha-cleavage (α-cleavage) and the McLafferty rearrangement .

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for compounds containing a heteroatom, such as the nitrogen atoms in the pyrazine (B50134) ring. This process involves the homolytic cleavage of a carbon-carbon bond adjacent (in the alpha position) to the heteroatom. For alkylpyrazines, this typically results in the loss of an alkyl radical from the side chain, leading to a resonance-stabilized cation.

The general mechanism for alpha-cleavage in an alkylpyrazine is illustrated below:

Caption: Alpha-cleavage of an alkylpyrazine molecular ion.

This fragmentation is particularly prominent for alkylpyrazines with branched alkyl chains at the alpha-carbon, as this leads to the formation of a more stable secondary or tertiary carbocation.

McLafferty Rearrangement

The McLafferty rearrangement is a hallmark fragmentation pathway for alkylpyrazines with an alkyl chain of at least three carbons in length and containing a γ-hydrogen atom.[3] This rearrangement proceeds through a six-membered transition state, involving the transfer of a γ-hydrogen to one of the pyrazine nitrogen atoms, followed by the cleavage of the β-carbon-carbon bond. This results in the formation of a neutral alkene molecule and a new radical cation.

The generalized McLafferty rearrangement for a 2-alkylpyrazine is depicted below:

Caption: McLafferty rearrangement in a 2-alkylpyrazine.

The ion produced by the McLafferty rearrangement is often a prominent peak in the mass spectrum and can be diagnostic for the presence of an alkyl chain with three or more carbons. For instance, 2-MeBu-MePy (2-(3-methylbutyl)-methylpyrazine) exhibits a base peak at m/z 108, which is consistent with the formation of a McLafferty-type rearrangement product.[4]

Fragmentation Patterns of Specific Alkylpyrazines

The interplay of alpha-cleavage, McLafferty rearrangement, and other minor fragmentation pathways leads to the characteristic mass spectra of different alkylpyrazines.

Methylpyrazines

For simple methylpyrazines, the primary fragmentation involves the loss of a hydrogen atom to form a stable [M-1]+ ion, followed by the characteristic ring cleavage, often involving the loss of HCN.

Ethylpyrazines

Ethylpyrazines typically show a prominent ion resulting from the loss of a methyl radical (CH3•) via alpha-cleavage, leading to an [M-15]+ fragment.

Propyl- and Larger Alkylpyrazines

With increasing alkyl chain length, the McLafferty rearrangement becomes a dominant fragmentation pathway. For example, in n-propylpyrazine, the loss of ethene (C2H4) via a McLafferty rearrangement will produce a significant peak at m/z 108.

The following table summarizes the characteristic fragment ions for some common alkylpyrazines.

| Alkylpyrazine | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Identity |

| 2-Methylpyrazine | 94 | 93 ([M-H]+), 67 ([M-HCN]+), 42 |

| 2,5-Dimethylpyrazine | 108 | 107 ([M-H]+), 93 ([M-CH3]+), 67, 42 |

| 2-Ethylpyrazine | 108 | 93 ([M-CH3]+, α-cleavage), 81, 54 |

| 2-Ethyl-3-methylpyrazine | 122 | 107 ([M-CH3]+, α-cleavage from ethyl), 94, 81 |

| 2-Methyl-5-isopropylpyrazine | 136 | 121 ([M-CH3]+, α-cleavage from isopropyl), 94, 81 |

| 2,3-Dimethyl-5-n-pentylpyrazine | 178 | 135 (McLafferty), 122, 94 |

Experimental Protocols for GC-MS Analysis of Alkylpyrazines

The successful analysis of alkylpyrazines by GC-MS relies on optimized experimental conditions, from sample preparation to data acquisition.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used technique for the extraction of volatile and semi-volatile compounds from solid and liquid matrices.

-

Sample: 1-5 g of homogenized sample in a headspace vial.

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective.

-

Incubation: 10-30 min at 40-60 °C to allow volatiles to partition into the headspace.

-

Extraction: 20-40 min exposure of the SPME fiber to the headspace.

-

Desorption: Thermal desorption in the GC inlet at 240-260 °C for 1-5 min.

-

-

Liquid-Liquid Extraction (LLE): Suitable for liquid samples or extracts.

-

Solvent: Dichloromethane or diethyl ether are commonly used.

-

Procedure: The sample is partitioned against the organic solvent. The organic layer is then collected, dried, and concentrated.

-

Gas Chromatography (GC) Conditions

-

Column: A mid-polar column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms), is often used. For better separation of some isomers, a more polar column like a WAX-type may be employed.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 2-5 min.

-

Ramp: 5-10 °C/min to 240-280 °C.

-

Final hold: 5-10 min.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-350.

-

Scan Speed: Dependant on the peak widths, typically 2-3 scans/second.

The following diagram illustrates a typical experimental workflow for the analysis of alkylpyrazines in a food matrix.

Caption: GC-MS workflow for alkylpyrazine analysis.

Conclusion

The mass spectral fragmentation of alkylpyrazines is a predictable process governed by fundamental principles of ion chemistry, primarily alpha-cleavage and the McLafferty rearrangement. A thorough understanding of these fragmentation pathways, in conjunction with chromatographic retention data, is essential for the accurate identification and structural elucidation of these compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with alkylpyrazines in various fields, from flavor chemistry to pharmaceutical development. By applying this knowledge, professionals can confidently navigate the complexities of alkylpyrazine analysis and unlock the valuable information held within their mass spectra.

References

A Technical Guide to the Application of Deuterated Pyrazines in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Role of Deuterated Internal Standards

In quantitative analysis, particularly when dealing with complex samples such as those in food science, environmental testing, and pharmaceutical development, the use of an internal standard (IS) is crucial. An IS is a compound added to a sample in a known quantity before processing to correct for the loss of analyte during sample preparation and for variations in instrument response.[1]

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are considered the "gold standard" for use as internal standards in mass spectrometry-based methods.[1] This is due to several key advantages:

-

Similar Physicochemical Properties: Deuterated standards behave nearly identically to their non-deuterated counterparts during extraction, chromatography, and ionization.[1]

-

Co-elution: They typically elute very close to the target analyte, which helps to compensate for matrix effects that can vary across a chromatographic run.[1]

-

Mass Spectrometry Distinction: They are easily differentiated from the native analyte by their difference in mass-to-charge ratio (m/z), allowing for separate and distinct quantification.[1]

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant as flavor and aroma components in many roasted, cooked, and fermented foods.[2] Their accurate quantification is essential for quality control and research in the food and beverage industry. Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for this purpose, but its widespread use has been limited by the availability of the necessary isotopically labeled standards.[3]

Commercial Availability and Technical Specifications of [²H₅]-2-ethyl-3,5-dimethylpyrazine

While 3,5-Dimethyl-2E-(propenyl)pyrazine-d3 is not a standard catalog item, [²H₅]-2-ethyl-3,5-dimethylpyrazine is available from specialized chemical suppliers. The following table summarizes the technical information for this compound.

| Parameter | Specification | Supplier(s) |

| Compound Name | 2-(Ethyl-d5)-3,5-dimethylpyrazine | aromaLAB, Santa Cruz Biotechnology |

| Synonyms | 3,5-Dimethyl-2-ethyl-d5-pyrazine, [²H₅]-2-ethyl-3,5-dimethylpyrazine | Santa Cruz Biotechnology |

| CAS Number | 1082581-96-1 | aromaLAB, Santa Cruz Biotechnology |

| Molecular Formula | C₈H₇D₅N₂ | Santa Cruz Biotechnology |

| Molecular Weight | 141.23 g/mol | Santa Cruz Biotechnology |

| Purity | ≥ 95% | aromaLAB |

| Physical Form | Not specified | - |

| Unlabeled CAS No. | 13925-07-0 | aromaLAB |

Note: Researchers should always consult the supplier's Certificate of Analysis for the most accurate and up-to-date specifications.

Experimental Protocol: Quantification of Alkylpyrazines using SIDA-GC-MS

The following protocol is adapted from the methodology described by Fang and Cadwallader (2013) for the quantification of alkylpyrazines in food matrices using a deuterated internal standard.[3]

Materials and Reagents

-

Internal Standard Stock Solution: Prepare a stock solution of [²H₅]-2-ethyl-3,5-dimethylpyrazine in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of the unlabeled target alkylpyrazines.

-

Extraction Solvent: Dichloromethane (B109758) (CH₂Cl₂), HPLC grade.

-

Drying Agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Sample Matrix: e.g., Peanut butter, cocoa powder, or instant coffee.

Sample Preparation and Extraction

-

Sample Weighing: Weigh 2.0 g of the homogenized food sample into a 50 mL screw-capped centrifuge tube.

-

Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the [²H₅]-2-ethyl-3,5-dimethylpyrazine internal standard stock solution to the sample.

-

Hydration: Add 8 mL of deodorized, deionized water to the tube and vortex for 1 minute to ensure thorough mixing.

-

Extraction: Add 8 mL of dichloromethane to the tube.

-

Homogenization: Homogenize the mixture at high speed for 1 minute.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Solvent Recovery: Carefully transfer the lower organic layer (dichloromethane) to a clean vial using a Pasteur pipette.

-

Drying: Pass the collected organic extract through a small column containing approximately 2 g of anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the dried extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: Agilent 7890A GC system (or equivalent).

-

Mass Spectrometer: Agilent 5975C MS (or equivalent).

-

Column: DB-WAXetr (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

-

Oven Program:

-

Initial temperature: 40 °C, hold for 3 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 4 °C/min.

-

Ramp 2: Increase to 240 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

Injector: Splitless mode at 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters:

-

Transfer line temperature: 250 °C.

-

Ion source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

Electron impact (EI) ionization at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity.

-

Selected Ion Monitoring (SIM) Parameters

| Compound | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2-Ethyl-3,5-dimethylpyrazine | 136 | 121 | 108 |

| [²H₅]-2-ethyl-3,5-dimethylpyrazine | 141 | 123 | 113 |

| Note: Specific ions should be confirmed by analyzing individual standards. |

Data Analysis and Quantification

-

Calibration Curve: Prepare a calibration curve by plotting the ratio of the peak area of the analyte quantification ion to the peak area of the internal standard quantification ion against the concentration of the analyte.

-

Quantification: Determine the concentration of the target alkylpyrazine in the sample extract by using the response factor from the calibration curve.

-

Final Calculation: Calculate the final concentration of the alkylpyrazine in the original sample, taking into account the initial sample weight and any dilution factors.

Visualization of Key Workflows

To further clarify the experimental and logical processes, the following diagrams are provided.

Caption: General workflow for Stable Isotope Dilution Analysis (SIDA).

Caption: Logic for selecting a deuterated internal standard.

References

An In-depth Technical Guide to the Safety and Handling of Deuterated Pyrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and core applications of deuterated pyrazine (B50134) compounds. It is intended to serve as a vital resource for laboratory personnel and researchers engaged in the synthesis, analysis, and application of these molecules in drug development and other scientific disciplines.

Introduction to Deuterated Pyrazine Compounds

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that are integral to numerous natural and synthetic products, including flavorants, fragrances, and pharmaceuticals.[1][2][3][4] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the metabolic fate of these compounds, often leading to a reduced rate of metabolism due to the kinetic isotope effect. This property makes deuterated compounds, including deuterated pyrazines, valuable tools in drug discovery for enhancing pharmacokinetic profiles and reducing toxic metabolite formation.

This guide will systematically detail the safety and toxicological data of pyrazine compounds, provide standardized protocols for their synthesis and purification, and explore their role in modulating key signaling pathways in the context of drug development.

Safety and Toxicology

The safety profile of pyrazine derivatives is generally characterized by low to moderate acute toxicity. The following tables summarize the available quantitative toxicological data for a range of pyrazine compounds. While specific toxicity data for many deuterated pyrazines are not extensively documented, the data for their non-deuterated analogues provide a strong basis for risk assessment. The primary routes of exposure are oral ingestion, inhalation, and dermal contact.

Quantitative Toxicological Data

The following tables present the acute oral LD50 values for a selection of pyrazine derivatives. These values are crucial for understanding the short-term toxic potential of these compounds.

| Compound Name | CAS Number | LD50 (mg/kg bw) | Species | Reference |

| 2-Methylpyrazine | 109-08-0 | 1000 | Rat | JECFA, 2001 |

| 2,3-Dimethylpyrazine | 5910-89-4 | 1200 | Rat | JECFA, 2001 |

| 2,5-Dimethylpyrazine | 123-32-0 | 880 | Rat | JECFA, 2001 |

| 2,6-Dimethylpyrazine | 108-50-9 | 880 | Rat | JECFA, 2001 |

| 2-Ethylpyrazine | 13925-00-3 | 2500 | Rat | JECFA, 2001 |

| 2-Ethyl-3-methylpyrazine | 15707-23-0 | 1600 | Rat | JECFA, 2001 |

| 2,3,5-Trimethylpyrazine | 14667-55-1 | 1100 | Rat | JECFA, 2001 |

| 2,3,5,6-Tetramethylpyrazine | 1124-11-4 | 1800 | Rat | JECFA, 2001 |

| 2-Acetylpyrazine | 22047-25-2 | 740 | Rat | JECFA, 2001 |

| 2-Methoxy-3-methylpyrazine | 2847-30-5 | >5000 | Rat | JECFA, 2001 |

| 2-Isobutyl-3-methoxypyrazine | 24683-00-9 | >4000 | Rat | JECFA, 2001 |

| 2-Pyrazinylethanethiol | 35243-43-7 | 160 | Rat | JECFA, 2001 |

Table 1: Acute Oral LD50 Values for Selected Pyrazine Derivatives. Data extracted from the JECFA Food Additives Series 48.[5]

General Handling and Safety Precautions

When handling deuterated pyrazine compounds, it is imperative to adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In the event of a spill, evacuate the area and absorb the spill with an inert material. Dispose of the waste in accordance with local regulations.

-

Fire Safety: Many pyrazine derivatives are flammable solids or liquids. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media, such as dry chemical, carbon dioxide, or alcohol-resistant foam.

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of deuterated pyrazine compounds. The protocols are generalized and may require optimization based on the specific target molecule.

Synthesis of Deuterated Pyrazines

A common method for the synthesis of deuterated pyrazines involves the condensation of deuterated α-dicarbonyl compounds with 1,2-diamines.

Protocol: Synthesis of a Deuterated 2,3-Disubstituted Pyrazine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the deuterated α-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Addition of Diamine: Add the 1,2-diamine (1 equivalent) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated pyrazine.

Purification of Deuterated Pyrazines

Purification of the crude product is typically achieved through column chromatography or recrystallization.[6][7]

Protocol: Purification by Column Chromatography

-

Column Preparation: Pack a chromatography column with silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Loading: Dissolve the crude deuterated pyrazine in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified deuterated pyrazine.

Applications in Drug Development and Signaling Pathways

Deuterated pyrazine compounds are of significant interest in drug development. The pyrazine moiety is a key pharmacophore in several approved drugs, and deuteration can be a strategy to improve their metabolic stability and safety profile.

Pyrazinamide (B1679903): An Anti-tuberculosis Agent

Pyrazinamide is a first-line medication for the treatment of tuberculosis.[8][9] It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[8][10] The mechanism of action of pyrazinamide is multifaceted and is particularly effective in the acidic environment of tuberculous lesions.[10][11]

The following diagram illustrates the proposed mechanism of action of Pyrazinamide.

Caption: Proposed mechanism of action of Pyrazinamide.

Bortezomib (B1684674): A Proteasome Inhibitor

Bortezomib is a dipeptidyl boronic acid that contains a pyrazine ring and is a potent and reversible inhibitor of the 26S proteasome.[1] It is used in the treatment of multiple myeloma and mantle cell lymphoma.[12] By inhibiting the proteasome, bortezomib disrupts the degradation of proteins involved in cell cycle regulation and apoptosis, leading to cell death in cancerous cells.[13][14]

The following diagram illustrates the signaling pathway affected by Bortezomib.

Caption: Signaling pathways affected by Bortezomib.

Experimental Workflow Visualization

The following diagram provides a logical workflow for the synthesis, purification, and analysis of a novel deuterated pyrazine compound.

Caption: Logical workflow for deuterated pyrazine compound development.

Conclusion

Deuterated pyrazine compounds represent a promising class of molecules for drug development and scientific research. A thorough understanding of their safety profiles, coupled with robust protocols for their synthesis and handling, is essential for their effective and safe utilization. This guide has provided a comprehensive overview of these aspects, offering a valuable resource for researchers in the field. As with all chemical research, it is imperative to consult specific Safety Data Sheets (SDS) for the particular compounds being handled and to conduct a thorough risk assessment before commencing any experimental work.

References

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazine - Wikipedia [en.wikipedia.org]

- 4. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 9. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. droracle.ai [droracle.ai]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 14. go.drugbank.com [go.drugbank.com]

Technical Guide: Certificate of Analysis for 3,5-Dimethyl-2E-(propenyl)pyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analysis of 3,5-Dimethyl-2E-(propenyl)pyrazine-d3, a deuterated analog of a key flavor and aroma compound. The information presented here is compiled to serve as a detailed reference, outlining the expected specifications and analytical methodologies for this compound, in the format of a Certificate of Analysis.

Compound Information

| Parameter | Specification |

| Compound Name | This compound |

| Synonyms | 3,5-dimethyl-2-[(1E)-prop-1-en-1-yl]pyrazine-d3 |

| Molecular Formula | C₉H₉D₃N₂ |

| Molecular Weight | 151.23 g/mol |

| CAS Number | Not available |

| Structure | A deuterated isotopologue of 3,5-Dimethyl-2-(1-propenyl)pyrazine.[1] |

Analytical Specifications and Results

The following table summarizes the typical quality control specifications and expected results for a batch of this compound.

| Test | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Purity (GC-MS) | ≥ 98.0% | Gas Chromatography-Mass Spectrometry |

| Isotopic Purity | ≥ 98% Deuterium (B1214612) Incorporation | Mass Spectrometry |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

This method is used to determine the purity of the compound and confirm its identity by analyzing its fragmentation pattern.

-

Instrumentation : A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Column : A non-polar or medium-polar capillary column, such as DB-5ms or HP-5ms, is typically used for the separation of pyrazine (B50134) derivatives.[2]

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent like dichloromethane (B109758) or diethyl ether.[2]

-

GC Conditions :

-

Injector Temperature : 250 °C

-

Oven Temperature Program : Initial temperature of 50 °C, held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.

-

Carrier Gas : Helium at a constant flow rate.

-

-

MS Conditions :

-

Data Analysis : The purity is determined by the area percentage of the main peak in the chromatogram. The identity is confirmed by comparing the obtained mass spectrum with a reference spectrum or by analyzing the fragmentation pattern.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized compound.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker 400 MHz).

-

Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR : Provides information on the number and environment of proton atoms. The absence of a signal corresponding to the propenyl methyl group in the non-deuterated compound would confirm deuterium incorporation.

-

¹³C NMR : Provides information on the carbon skeleton of the molecule.

-

Data Analysis : The chemical shifts, coupling constants, and integration of the peaks in the spectra are analyzed to confirm that the structure is consistent with this compound.

3.3. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the presence of key functional groups within the molecule.

-

Instrumentation : An FTIR spectrometer.

-

Sample Preparation : The liquid sample is analyzed directly as a thin film between salt plates (e.g., NaCl or KBr).

-

Data Analysis : The absorption bands in the infrared spectrum are correlated to specific chemical bonds and functional groups present in the pyrazine molecule.[3] While not as detailed as NMR or MS, it provides a quick confirmation of the general structure.[3]

Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control testing of a batch of this compound.

Caption: Quality Control Workflow for this compound.

This technical guide provides a framework for the quality assessment of this compound, ensuring its suitability for research and development applications. The outlined experimental protocols and specifications are based on common analytical practices for pyrazine derivatives.[2][3]

References

Methodological & Application

Application Notes and Protocols for the Use of 3,5-Dimethyl-2E-(propenyl)pyrazine-d3 in Stable Isotope Dilution Analysis (SIDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the aroma and flavor of many roasted, cooked, and fermented foods. The compound 3,5-Dimethyl-2E-(propenyl)pyrazine is a key flavor component, imparting nutty and roasted notes. Its accurate quantification is crucial for food quality control, flavor development, and sensory analysis. Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate quantification of volatile and semi-volatile compounds in complex matrices. This method utilizes a stable isotope-labeled internal standard, such as 3,5-Dimethyl-2E-(propenyl)pyrazine-d3, which exhibits nearly identical chemical and physical properties to the native analyte. This allows for the correction of matrix effects and variations in sample preparation and analysis, leading to highly accurate and precise results.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in SIDA for the quantification of its non-labeled counterpart in various matrices, particularly in food products like coffee and cocoa.

Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA is a quantitative mass spectrometry technique that involves the addition of a known amount of an isotopically labeled version of the analyte of interest (the internal standard) to a sample. The labeled compound is identical to the native analyte in its chemical and physical properties, but has a different mass due to the incorporation of stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).

The fundamental principle of SIDA lies in the fact that the native analyte and the labeled internal standard behave identically during sample preparation, extraction, and chromatographic analysis. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be accurately determined.

Logical Workflow for Stable Isotope Dilution Analysis

Caption: General experimental workflow for Stable Isotope Dilution Analysis (SIDA).

Quantitative Data Summary

| Pyrazine (B50134) Compound | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Linearity (R²) | Reference |

| 2-Methylpyrazine | Coffee | 0.1 µg/kg | 0.3 µg/kg | 95 - 105 | > 0.99 | [1] |

| 2,5-Dimethylpyrazine | Coffee | 0.2 µg/kg | 0.7 µg/kg | 92 - 108 | > 0.99 | [1] |

| 2-Ethyl-3,5-dimethylpyrazine | Coffee | - | - | - | - | [1] |

| 2,3,5-Trimethylpyrazine | Cocoa | 0.5 µg/kg | 1.5 µg/kg | 90 - 110 | > 0.995 | N/A |

| Tetramethylpyrazine | Cocoa | 1.0 µg/kg | 3.0 µg/kg | 88 - 107 | > 0.995 | N/A |

Note: The data presented are illustrative and may vary depending on the specific matrix, instrumentation, and experimental conditions. Method validation is essential to determine the performance characteristics for the analysis of 3,5-Dimethyl-2E-(propenyl)pyrazine.

Experimental Protocols

The following protocols are generalized methodologies for the quantification of 3,5-Dimethyl-2E-(propenyl)pyrazine in food matrices using SIDA with this compound as the internal standard.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Pyrazines in Coffee

This protocol is suitable for the extraction of volatile pyrazines from solid food matrices like roasted coffee beans.

1. Materials and Reagents

-

3,5-Dimethyl-2E-(propenyl)pyrazine (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Sodium chloride (analytical grade)

-

Ultrapure water

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

2. Sample Preparation

-

Grind roasted coffee beans to a fine powder.

-

Weigh 1.0 g of the ground coffee into a 20 mL headspace vial.

-

Add a known amount of the this compound internal standard solution in methanol. The spiking level should be chosen to be in the mid-range of the expected analyte concentration.

-

Add 5 mL of a saturated sodium chloride solution to the vial.

-

Immediately seal the vial with the screw cap.

-

Vortex the vial for 30 seconds to ensure thorough mixing.

3. HS-SPME Procedure

-

Place the vial in a heating block or water bath equipped with a magnetic stirrer, set to 60°C.

-

Equilibrate the sample for 15 minutes with continuous stirring.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

After extraction, retract the fiber and immediately insert it into the GC injector for thermal desorption.

4. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B or equivalent

-

Injector: Split/splitless inlet, operated in splitless mode. Desorption time: 5 min at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp 1: 5°C/min to 180°C.

-

Ramp 2: 20°C/min to 250°C, hold for 5 min.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Quantification ion for 3,5-Dimethyl-2E-(propenyl)pyrazine: (To be determined from the mass spectrum, likely a prominent fragment ion)

-

Quantification ion for this compound: (To be determined, likely the corresponding fragment ion +3 amu)

-

-

Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS for Pyrazines in Cocoa

This protocol is suitable for the extraction of a broader range of pyrazines from a fatty food matrix like cocoa.

1. Materials and Reagents

-

3,5-Dimethyl-2E-(propenyl)pyrazine (analytical standard)

-

This compound (internal standard)

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Sodium sulfate (B86663) (anhydrous, analytical grade)

-

50 mL centrifuge tubes

2. Sample Preparation and Extraction

-

Weigh 5.0 g of cocoa powder or finely grated chocolate into a 50 mL centrifuge tube.

-

Add a known amount of the this compound internal standard solution in methanol.

-

Add 20 mL of dichloromethane to the tube.

-

Seal the tube and shake vigorously for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the phases.

-

Carefully transfer the dichloromethane (lower) layer to a clean flask.

-

Repeat the extraction of the sample residue with another 20 mL of dichloromethane.

-

Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

-

Filter the extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis

-

The GC-MS instrumentation and conditions can be similar to those described in Protocol 1. A 1 µL aliquot of the concentrated extract is injected into the GC-MS system.

Mandatory Visualizations

Formation of Pyrazines via the Maillard Reaction

Pyrazines in food are primarily formed through the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occur during thermal processing.

Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

References

Application Note: Quantification of Pyrazines Using Deuterated Internal Standards by GC-MS

Abstract

This application note provides a comprehensive guide for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of pyrazines in various matrices, with a particular focus on food and beverage products. Pyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds that significantly contribute to the desirable roasted, nutty, and earthy aromas in cooked foods.[1] Accurate quantification of these compounds is essential for quality control in the food and flavor industries, as well as for research in drug development. This document outlines detailed protocols for sample preparation, instrument parameters, and data analysis, emphasizing the use of deuterated pyrazine (B50134) analogues as internal standards to ensure high accuracy and precision.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like pyrazines.[1][2] The gas chromatograph separates individual pyrazines from a complex mixture, and the mass spectrometer provides a unique spectral "fingerprint" for each compound, enabling confident identification.[1] However, the complexity of food matrices can introduce significant variability in sample preparation and injection, leading to potential inaccuracies in quantification. The use of stable isotope-labeled internal standards, such as deuterated pyrazines, is a well-established strategy to correct for these matrix effects and variations in extraction efficiency.[3][4] This technique, known as stable isotope dilution analysis (SIDA), is considered the gold standard for accurate quantification.[3]

This application note details a GC-MS method employing deuterated internal standards for the precise quantification of key pyrazines commonly found in food products like coffee, roasted nuts, and cocoa.[3][5]

Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of volatile pyrazines from solid or liquid food matrices.[1]

-

Sample Homogenization: Homogenize solid samples (e.g., roasted coffee beans, peanuts) to a fine powder. Liquid samples (e.g., coffee beverage) can be used directly or after appropriate dilution.[5]

-

Vial Preparation: Weigh 1-5 grams of the homogenized solid sample or pipette a specific volume of the liquid sample into a 20 mL headspace vial.[5]

-

Addition of Internal Standards: Add a known amount of the deuterated pyrazine internal standard solution to each sample. The selection of deuterated standards should correspond to the target native pyrazines.

-

Matrix Modification (Optional): For samples like coffee, adding a saturated NaCl solution can increase the volatility of the pyrazines, enhancing their release into the headspace.[1]

-

Equilibration: Seal the vial and place it in a heating block or water bath. Equilibrate the sample at 60-80°C for 10-30 minutes to allow the volatile pyrazines to partition into the headspace.[1]

-

Extraction: Expose a Solid-Phase Microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the equilibration temperature.[1][6]

-

Desorption: After extraction, retract the fiber and immediately insert it into the hot GC inlet (250-270°C) for thermal desorption of the analytes onto the GC column.[1][7]

Protocol 2: GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for pyrazine analysis. Optimization may be required based on the specific instrument and target analytes.

-

Gas Chromatograph: Agilent 6890N or similar.

-

Mass Spectrometer: Agilent 5975 or similar.

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. A ZB-WAXplus (polar) column can also be used for different selectivity.[8]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[1]

-

Oven Temperature Program:

-

Injector Temperature: 250°C (Splitless mode).[7]

-

MS Transfer Line Temperature: 250°C.

-

Ion Source Temperature: 230°C.[1]

-

Quadrupole Temperature: 150°C.[1]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. For each native pyrazine and its corresponding deuterated standard, monitor at least two characteristic ions (a quantifier and a qualifier ion).

Data Presentation

Quantitative data for common pyrazines and their corresponding deuterated internal standards are summarized below. The selection of quantifier and qualifier ions is crucial for accurate analysis.

| Analyte (Native Pyrazine) | Deuterated Internal Standard | Quantifier Ion (m/z) - Native | Qualifier Ion (m/z) - Native | Quantifier Ion (m/z) - Deuterated | Qualifier Ion (m/z) - Deuterated |

| 2-Methylpyrazine | 2-Methylpyrazine-d6 | 94 | 67 | 100 | 70 |

| 2,5-Dimethylpyrazine | 2,5-Dimethylpyrazine-d8 | 108 | 81 | 116 | 86 |

| 2,6-Dimethylpyrazine | 2,6-Dimethylpyrazine-d8 | 108 | 81 | 116 | 86 |

| 2-Ethyl-5-methylpyrazine | 2-Ethyl-5-methylpyrazine-d3 | 122 | 107 | 125 | 110 |

| 2,3,5-Trimethylpyrazine | 2,3,5-Trimethylpyrazine-d9 | 122 | 95 | 131 | 101 |

| Tetramethylpyrazine | Tetramethylpyrazine-d12 | 136 | 121 | 148 | 130 |

| 2-Isobutyl-3-methoxypyrazine | 2-Isobutyl-3-methoxypyrazine-d3 | 124 | 94 | 127 | 97 |

Data Analysis and Quantification

The concentration of each target pyrazine is calculated using the following formula, based on the response ratio of the native analyte to its deuterated internal standard:

Concentration of Analyte = (AreaAnalyte / AreaIS) * (ConcentrationIS / RRF)

Where:

-

AreaAnalyte is the peak area of the quantifier ion for the native pyrazine.

-

AreaIS is the peak area of the quantifier ion for the deuterated internal standard.

-

ConcentrationIS is the known concentration of the deuterated internal standard added to the sample.

-

RRF is the Relative Response Factor, determined from a calibration curve prepared with standards of known concentrations of both the native pyrazine and its deuterated analogue.

Visualization of Experimental Workflow

The logical flow of the analytical method is depicted in the following diagram:

Caption: Workflow for pyrazine quantification by GC-MS using deuterated standards.

Conclusion

The GC-MS method detailed in this application note, utilizing deuterated internal standards, provides a highly accurate, sensitive, and robust approach for the quantification of pyrazines in complex matrices. The use of stable isotope dilution analysis effectively compensates for sample loss during preparation and instrumental variability, ensuring reliable data for quality control and research applications. The provided protocols and data tables serve as a valuable resource for scientists and researchers in the food, flavor, and pharmaceutical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. benchchem.com [benchchem.com]

- 6. CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit - Google Patents [patents.google.com]

- 7. Valorization of Spent Coffee Grounds as a Natural Source of Bioactive Compounds for Several Industrial Applications—A Volatilomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Volatile Pyrazine Analysis in Baked Goods

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of common sample preparation techniques for the analysis of volatile pyrazines in baked goods. Pyrazines are a critical class of volatile organic compounds formed during the Maillard reaction and Strecker degradation, significantly contributing to the desirable roasted, nutty, and toasted aromas of products like bread, cookies, and cakes. Accurate and reproducible quantification of these compounds is essential for quality control, flavor profiling, and new product development.